N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-22(21,16-7-8-16)17-9-4-10-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMHSCUVDQYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate is then reacted with a suitable cyclopropanesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its cyclopropane-sulfonamide core and 4-phenylpiperazine side chain. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations
Receptor Affinity :
- The 4-phenylpiperazine group in the target compound likely confers 5-HT1A affinity comparable to 2-n-hexyl-tetrahydro-β-carboline (Ki = 8.2 nM) and (+)-LSD (Ki = 1.1 nM), as these share pharmacophoric elements (aromatic moieties, basic nitrogen) critical for 5-HT1A binding .
- The absence of a bulky hydrophobic group (e.g., hexyl chain in tetrahydro-β-carbolines) may reduce 5-HT2A affinity, aligning with the lower 5-HT2A activity seen in simpler piperazine derivatives .
Solubility and Stability :
- The cyclopropane-sulfonamide core enhances metabolic stability compared to tetrahydro-β-carbolines, which are prone to oxidation. However, solubility may be lower than methoxy-substituted sulfonamides (e.g., CAS 1040668-19-6) due to the lack of polar groups .
Molecular Modeling Insights :
- highlights that 5-HT1A-active compounds adopt a common pharmacophore with an aromatic ring, a basic nitrogen, and a hydrophobic pocket. The target compound’s 4-phenylpiperazine and cyclopropane groups align with this model, suggesting plausible binding .
Differentiating Factors
- Cyclopropane vs.
- Sulfonamide vs. Amide Linkers : Sulfonamides generally exhibit higher acidity and solubility than carboxamides, which could influence bioavailability .
Biological Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 270.36 g/mol
This compound features a cyclopropanesulfonamide moiety linked to a 4-phenylpiperazine group, which is known for its role in influencing neurotransmitter systems.
This compound exhibits biological activity primarily through its interactions with various receptors and enzymes. Notably, it has been studied for its potential as a CB1 receptor antagonist , which may contribute to its effects in modulating endocannabinoid signaling pathways. This action is particularly relevant in the context of metabolic disorders and neuropsychiatric conditions.
1. Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties. A study demonstrated that piperazine derivatives can enhance serotonergic transmission, which is crucial for mood regulation.
2. Anti-cancer Properties
Preliminary studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism could involve the modulation of kinase pathways associated with cell cycle regulation.
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to reduce oxidative stress and inflammation, contributing to neuronal survival.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits CB1 receptor activity, leading to reduced anxiety-like behaviors in animal models. |
| Study 2 | Reported significant cytotoxic effects against breast cancer cell lines, with an IC50 value indicating effective concentration levels for therapeutic application. |
| Study 3 | Showed neuroprotective effects in vitro through the reduction of reactive oxygen species (ROS) in neuronal cultures treated with neurotoxins. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
